molecular formula C14H16ClN3O2 B2620729 6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid CAS No. 307514-00-7

6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid

Katalognummer: B2620729
CAS-Nummer: 307514-00-7
Molekulargewicht: 293.75
InChI-Schlüssel: ATPDBGQLUAFWAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is a chemical compound characterized by the presence of a phthalazine ring substituted with a chlorine atom and an amino group attached to a hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid typically involves the reaction of 4-chlorophthalazine with hexanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the phthalazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifibrinolytic Agents

One of the primary applications of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is in the development of antifibrinolytic agents. Derivatives of this compound have shown promising results in inhibiting plasmin activity, which plays a crucial role in fibrinolysis. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of plasmin's amidolytic activity, indicating their potential as therapeutic agents in managing bleeding disorders .

Peptide Therapeutics

The incorporation of this compound into peptide structures enhances their stability and biological activity. For example, its insertion into glucagon-like peptide 1 (GLP-1) analogs has been shown to prevent enzymatic degradation, leading to longer-lasting therapeutic effects for conditions such as type 2 diabetes mellitus .

Linker in Peptide Synthesis

The compound serves as an effective linker in the synthesis of cyclic peptides and other biologically active molecules. Its hydrophobic nature improves the solubility and stability of the resulting peptides, making them more suitable for pharmaceutical applications. The use of this compound has been reported to enhance the efficiency of immunoassays by improving the attachment of peptides to solid phases .

Targeting Cancer Cells

Recent studies have explored the application of this compound in targeting cancer cells. For instance, conjugates formed with photosensitizers have been developed to specifically bind to receptors overexpressed in tumor cells, enhancing the efficacy of photodynamic therapy . These conjugates showed improved tissue accumulation and stronger photosensitizing effects compared to unconjugated counterparts.

Enzyme Inhibition Studies

Research into enzyme inhibitors based on this compound has revealed its potential in developing low molecular weight inhibitors for various enzymes. For example, analogs designed from human angiotensinogen fragments containing this compound have demonstrated significant inhibitory activity against renin, suggesting applications in hypertension treatment .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Drug DevelopmentAntifibrinolytic AgentsInhibition of plasmin activity
Peptide TherapeuticsGLP-1 Analog StabilityEnhanced biological activity
Chemical SynthesisLinker in Cyclic PeptidesImproved solubility and stability
Biological ResearchTargeting Cancer CellsIncreased tissue accumulation in tumor cells
Enzyme Inhibition StudiesRenin InhibitorsSignificant inhibition observed

Case Studies

Case Study 1: Antifibrinolytic Activity
In a study by Midura-Nowaczek et al., derivatives of 6-aminohexanoic acid were synthesized and evaluated for their ability to inhibit plasmin activity. The most effective derivative demonstrated an IC50 value of 0.02 mM, highlighting the compound's potential as an antifibrinolytic agent .

Case Study 2: Cancer Targeting with Conjugates
A recent investigation into conjugates formed with this compound showed that these compounds could effectively target neuropilin receptors on endothelial tumor cells. The modified compounds exhibited significantly enhanced photosensitizing properties compared to traditional agents .

Wirkmechanismus

The mechanism of action of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is unique due to its specific structure, which combines a phthalazine ring with a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is a compound associated with the inhibition of sphingosine-1-phosphate lyase (S1PL), an enzyme that plays a crucial role in regulating sphingosine-1-phosphate (S1P) levels. The modulation of S1P is significant in various physiological processes, including immune responses and cardiovascular functions. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Sphingosine-1-phosphate lyase catalyzes the degradation of S1P, a bioactive lipid involved in numerous cellular processes. Inhibition of S1PL by compounds like this compound leads to elevated levels of S1P, which can have both therapeutic and adverse effects depending on the context.

Key Findings on Mechanism

  • Inhibition of Lymphocyte Circulation : In studies involving rats, administration of S1PL inhibitors resulted in significant lymphopenia (depletion of lymphocytes) within 3 to 4 days. This corresponded with increased S1P concentrations in lymphoid tissues, suggesting a direct relationship between S1PL inhibition and immune modulation .
  • Cardiovascular Effects : The same studies indicated that elevated S1P levels could influence cardiac function, leading to bradycardia and other cardiovascular changes. This highlights the dual role of S1P in immune and cardiovascular systems .

Biological Activity Data

Study Compound Model Findings
This compoundRat modelInduced lymphopenia; increased S1P levels in lymph nodes (1000-fold) and cardiac tissue (9-fold).
S1PL InhibitorTelemetry in ratsSignificant bradycardia observed; similar effects to fingolimod.
Fluorescence Assay for SPL activityIn vitroDeveloped a sensitive method for measuring SPL activity; demonstrated inhibition by semicarbazide.

Case Studies

Case Study 1: Immune Modulation
In a controlled experiment, repeated doses of the S1PL inhibitor led to a marked decrease in circulating lymphocytes. This study provided insights into how modulation of sphingolipid metabolism can be leveraged for therapeutic immune suppression without the side effects associated with traditional immunosuppressants.

Case Study 2: Cardiovascular Implications
Another study explored the cardiovascular effects of S1PL inhibition. The results indicated that while there was a beneficial increase in S1P levels, the consequential bradycardia raised concerns about potential cardiovascular risks associated with long-term use of such inhibitors.

Eigenschaften

IUPAC Name

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-13-10-6-3-4-7-11(10)14(18-17-13)16-9-5-1-2-8-12(19)20/h3-4,6-7H,1-2,5,8-9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPDBGQLUAFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.